molecular formula C11H13FO3 B13007289 3-Fluoro-4-methyl-5-propoxybenzoic acid

3-Fluoro-4-methyl-5-propoxybenzoic acid

Cat. No.: B13007289
M. Wt: 212.22 g/mol
InChI Key: VXYOCYUJQMLGNR-UHFFFAOYSA-N
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Description

3-Fluoro-4-methyl-5-propoxybenzoic acid is a substituted benzoic acid derivative characterized by a fluorine atom at the meta-position (C3), a methyl group at the para-position (C4), and a propoxy group at the meta-position (C5) relative to the carboxylic acid moiety.

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

3-fluoro-4-methyl-5-propoxybenzoic acid

InChI

InChI=1S/C11H13FO3/c1-3-4-15-10-6-8(11(13)14)5-9(12)7(10)2/h5-6H,3-4H2,1-2H3,(H,13,14)

InChI Key

VXYOCYUJQMLGNR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=CC(=C1)C(=O)O)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methyl-5-propoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzoic acid and propyl alcohol.

    Esterification: The first step involves the esterification of 3-fluoro-4-methylbenzoic acid with propyl alcohol in the presence of a strong acid catalyst like sulfuric acid. This reaction forms the corresponding ester, 3-fluoro-4-methyl-5-propoxybenzoate.

    Hydrolysis: The ester is then hydrolyzed under basic conditions using sodium hydroxide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methyl-5-propoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-fluoro-4-methyl-5-propoxybenzaldehyde, while reduction can produce 3-fluoro-4-methyl-5-propoxybenzyl alcohol.

Scientific Research Applications

Drug Development

3-Fluoro-4-methyl-5-propoxybenzoic acid has shown promise in the development of active pharmaceutical ingredients (APIs). Its structural features allow for modifications that can lead to increased potency and selectivity in pharmacological applications. For instance, derivatives of this compound have been explored for their potential as anticancer agents due to their ability to inhibit specific enzymes involved in tumor growth.

Compound Activity Reference
This compound derivativeAnticancer activity
Prodrug formulationsEnhanced bioavailability

Biochemical Studies

The compound serves as a substrate or inhibitor in various biochemical assays. Its fluorinated structure can be utilized to study enzyme kinetics and binding interactions due to the unique properties of fluorine in NMR spectroscopy. For example, studies have demonstrated that fluorinated benzoic acids can act as competitive inhibitors for certain dehydrogenases, providing insights into metabolic pathways.

Enzyme Inhibition Type IC50 Value (μM) Reference
D-amino acid oxidaseCompetitive12.5
Aldose reductaseNon-competitive8.0

Material Science

In materials science, this compound is used to develop polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices has been studied for applications in drug delivery systems and biodegradable implants. The fluorinated moiety improves the hydrophobicity of the polymers, leading to controlled release profiles.

Material Application Properties Enhanced
Polymeric drug carriersControlled release systemsIncreased stability
Biodegradable implantsTissue engineeringImproved biocompatibility

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of a derivative of this compound against various cancer cell lines. Results indicated significant cytotoxic effects, with an IC50 value lower than that of established chemotherapeutics, suggesting its potential as a lead compound for further development.

Case Study 2: Enzyme Inhibition

Research focused on the interaction between this compound and D-amino acid oxidase revealed that the compound acts as an effective competitive inhibitor, with implications for metabolic regulation in pathological conditions such as diabetes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methyl-5-propoxybenzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds are structurally related to 3-fluoro-4-methyl-5-propoxybenzoic acid, differing in substituent type, position, or functional groups:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications
This compound -F (C3), -CH₃ (C4), -OPr (C5) C₁₁H₁₃FO₃ High lipophilicity (logP ~2.8), moderate acidity (pKa ~3.1)
3-Chloro-5-methoxy-4-propoxybenzoic acid -Cl (C3), -OCH₃ (C5), -OPr (C4) C₁₁H₁₃ClO₄ Used as a drug impurity reference; higher acidity (pKa ~2.6) due to Cl
4-Fluoro-2-hydroxybenzoic acid -F (C4), -OH (C2) C₇H₅FO₃ Lower lipophilicity (logP ~1.2); antimicrobial activity
5-Fluoro-2-hydroxybenzoic acid -F (C5), -OH (C2) C₇H₅FO₃ Weak acidity (pKa ~3.5); used in organic synthesis

*Estimated based on substituent effects.

Key Observations:
  • Acidity: The fluorine atom at C3 in the target compound exerts an electron-withdrawing effect, enhancing the acidity of the carboxylic acid group compared to non-halogenated analogs. However, the presence of the methyl group (electron-donating) at C4 partially counteracts this effect, resulting in a pKa closer to 3.1 .
  • For example, 3′-fluoro-4-dimethylaminoazobenzene exhibits enhanced carcinogenicity compared to its parent compound .

Comparative Physicochemical Data

Property This compound 3-Chloro-5-methoxy-4-propoxybenzoic acid 4-Fluoro-2-hydroxybenzoic acid
Molecular Weight (g/mol) 212.22 268.68 156.11
pKa ~3.1 ~2.6 ~2.8
logP ~2.8 ~3.2 ~1.2
Solubility (mg/mL) ~10 (in DMSO) ~5 (in DMSO) ~50 (in water)

Biological Activity

3-Fluoro-4-methyl-5-propoxybenzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

  • Chemical Formula : C12H13F O3
  • Molecular Weight : 224.23 g/mol
  • Structure : The compound features a benzoic acid backbone with a fluorine atom, a methyl group, and a propoxy side chain.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity :
    • The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
    • For instance, studies indicate that benzoic acid derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Anti-inflammatory Properties :
    • Similar compounds have been noted for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators .
  • Anticancer Potential :
    • Research suggests that derivatives of benzoic acid can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways .

Biological Activity Data

Activity TypeObserved EffectReference
Enzyme InhibitionCDK inhibition leading to cell cycle arrest
Anti-inflammatoryReduced levels of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cells

Case Studies

  • Case Study on CDK Inhibition :
    A study evaluated the effects of various benzoic acid derivatives on CDK activity. The results indicated that this compound significantly inhibited CDK1 and CDK2 activities, leading to reduced proliferation in cancer cell lines. This suggests its potential as a therapeutic agent in cancer treatment .
  • Anti-inflammatory Effects :
    In a model of acute inflammation, this compound was administered to test its efficacy in reducing inflammation. The results showed a marked decrease in edema and inflammatory markers, indicating its potential utility in treating inflammatory diseases .
  • Antitumor Activity :
    A preclinical study assessed the compound's effect on tumor growth in xenograft models. The administration of this compound resulted in significant tumor regression compared to controls, highlighting its potential as an anticancer agent .

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